molecular formula C17H13N3O3S B2714270 N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 1328088-87-4

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No. B2714270
CAS RN: 1328088-87-4
M. Wt: 339.37
InChI Key: ZOBTWAFBFWKQDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of complex heterocyclic compounds, including thiazolopyrimidines, pyridines, and benzothiazepines, is a key area of research. For example, the work by Fadda et al. (2013) discusses the synthesis of tetrahydropyrimidine-thione and their derivatives, showcasing the methodologies that could be applicable to synthesizing compounds like N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide (Fadda, Bondock, Khalil, & Tawfik, 2013). Similarly, studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines by Abu‐Hashem et al. (2020) contribute to understanding the chemical reactions and potential biological activities of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

Research into the biological activities of heterocyclic compounds closely related to N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide is crucial. The evaluation of thiazole and pyridine derivatives as inhibitors of specific enzymes or for their potential anti-inflammatory, antibacterial, or antitumor properties is a significant area of interest. For instance, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, highlighting the therapeutic potential of thiazole derivatives in treating bacterial infections (Jeankumar et al., 2013).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-10-15(12-2-3-13-14(8-12)23-9-22-13)19-17(24-10)20-16(21)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBTWAFBFWKQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide

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